2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine
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Overview
Description
2-Chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a cyclopenta[d]pyrimidine core with a chlorine atom at the 2-position and a propyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as propylamine and chloroacetic acid.
Condensation Reaction: The propylamine is condensed with chloroacetic acid to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under controlled conditions to form the cyclopenta[d]pyrimidine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure high yield and purity. The process is optimized to minimize by-products and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at the chlorine or propyl positions can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-Chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-4-propyl-5H,6H,7H-cyclopenta[d]pyrimidine can be compared with other similar compounds, such as:
2,4-Dichloro-5,6-trimethylenepyrimidine: This compound has a similar structure but with two chlorine atoms instead of one.
4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine: This compound features a cyclopropyl group instead of a propyl group.
Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for various applications that other similar compounds may not fulfill.
Properties
CAS No. |
1824210-55-0 |
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Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.7 |
Purity |
95 |
Origin of Product |
United States |
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